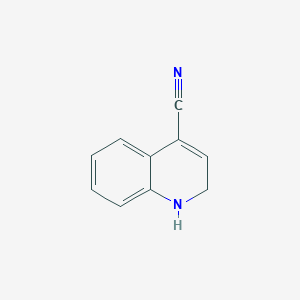![molecular formula C11H8F3N3O3 B14195413 2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole CAS No. 922711-52-2](/img/structure/B14195413.png)
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one: is a complex organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features a methoxybenzoyl group, a methyl group, and a methylphenyl group attached to the pyridazine ring, making it a unique and interesting molecule for various chemical studies and applications.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole: is another intriguing compound that belongs to the oxadiazole family Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Vorbereitungsmethoden
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
-
Synthetic Routes and Reaction Conditions
- The synthesis of this compound typically involves the condensation of 2-methoxybenzoyl chloride with 2-methyl-6-(4-methylphenyl)pyridazine-3-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane.
- The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
-
Synthetic Routes and Reaction Conditions
- The synthesis of this compound involves the cyclization of 2-nitro-4-(trifluoromethyl)benzohydrazide with acetic anhydride. The reaction is typically carried out under reflux conditions in an appropriate solvent such as acetonitrile.
- The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
-
Types of Reactions
- This compound can undergo various types of reactions, including oxidation, reduction, and substitution reactions.
- Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
-
Major Products
- Oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.
- Reduction of the nitro group can yield an amine derivative.
- Substitution reactions can introduce different functional groups onto the pyridazine ring, leading to a variety of derivatives.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
-
Types of Reactions
- This compound can undergo various types of reactions, including nucleophilic substitution, electrophilic substitution, and reduction reactions.
- Common reagents used in these reactions include nucleophiles like sodium methoxide, electrophiles like bromine, and reducing agents like lithium aluminum hydride.
-
Major Products
- Nucleophilic substitution can introduce different functional groups onto the oxadiazole ring.
- Electrophilic substitution can lead to the formation of halogenated derivatives.
- Reduction of the nitro group can yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
Molecular Targets: This compound targets specific enzymes and receptors in the body, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It interferes with signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
Pathways Involved: It interferes with signaling pathways involved in microbial growth and cell proliferation, making it a potential candidate for antimicrobial and anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
Similar Compounds: Other pyridazine derivatives with different substituents on the ring.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
Similar Compounds: Other oxadiazole derivatives with different substituents on the ring.
Eigenschaften
CAS-Nummer |
922711-52-2 |
|---|---|
Molekularformel |
C11H8F3N3O3 |
Molekulargewicht |
287.19 g/mol |
IUPAC-Name |
2-methyl-5-[[2-nitro-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H8F3N3O3/c1-6-15-16-10(20-6)4-7-2-3-8(11(12,13)14)5-9(7)17(18)19/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
IEAKFCSGBIVBFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(O1)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


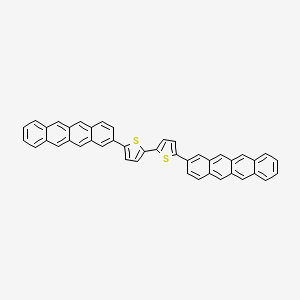
![N-[1-(Biphenyl-4-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B14195338.png)
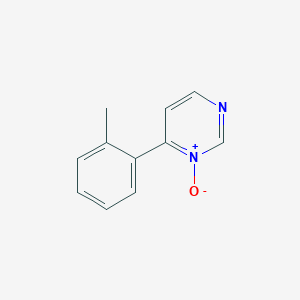
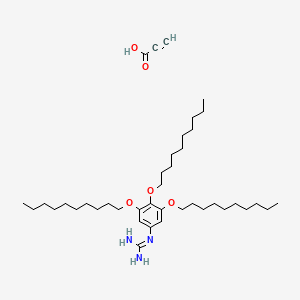
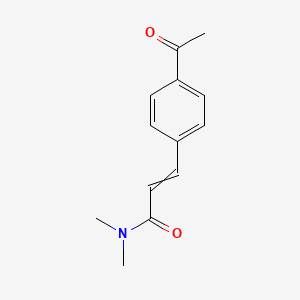
![Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14195358.png)
![1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one](/img/structure/B14195361.png)
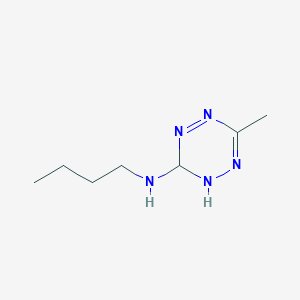
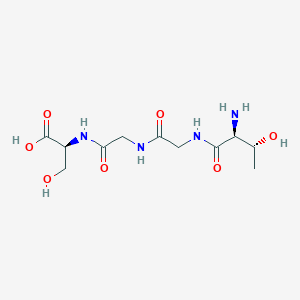
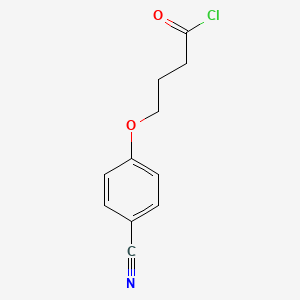

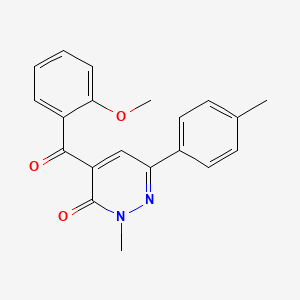
![2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B14195406.png)
